Cas no 2955552-02-8 (1-Fluorocyclopropanecarboxamidine;dihydrochloride)

1-Fluorocyclopropanecarboxamidine dihydrochloride is a fluorinated cyclopropane derivative with a carboxamidine functional group, stabilized as its dihydrochloride salt. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural features, including the strained cyclopropane ring and fluorine substitution, which can influence metabolic stability and binding affinity. The carboxamidine moiety offers potential for interactions with biological targets, making it a valuable intermediate in the synthesis of bioactive molecules. Its dihydrochloride form enhances solubility and handling properties. This reagent is particularly useful in the development of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds, where precise structural control is critical.
1-Fluorocyclopropanecarboxamidine;dihydrochloride structure
2955552-02-8 structure
Product Name:1-Fluorocyclopropanecarboxamidine;dihydrochloride
CAS No:2955552-02-8
MF:C4H9Cl2FN2
MW:175.032062292099
CID:6787576
PubChem ID:169449210
Update Time:2025-05-19

1-Fluorocyclopropanecarboxamidine;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-fluorocyclopropanecarboxamidine;dihydrochloride
    • F98318
    • 1-FLUOROCYCLOPROPANECARBOXAMIDINE DIHYDROCHLORIDE
    • 2955552-02-8
    • 1-Fluorocyclopropanecarboxamidine;dihydrochloride
    • Inchi: 1S/C4H7FN2.2ClH/c5-4(1-2-4)3(6)7;;/h1-2H2,(H3,6,7);2*1H
    • InChI Key: GTCFOOGKNQYDQO-UHFFFAOYSA-N
    • SMILES: Cl.Cl.FC1(C(=N)N)CC1

Computed Properties

  • Exact Mass: 174.0126818g/mol
  • Monoisotopic Mass: 174.0126818g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 106
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.9Ų

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Additional information on 1-Fluorocyclopropanecarboxamidine;dihydrochloride

1-Fluorocyclopropanecarboxamidine Dihydrochloride: A Comprehensive Overview

The compound with CAS No. 2955552-02-8, commonly referred to as 1-Fluorocyclopropanecarboxamidine dihydrochloride, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of cyclopropane, a unique three-membered ring structure known for its exceptional reactivity and versatility in chemical synthesis. The presence of the fluorine atom in the molecule introduces additional electronic effects, making it a valuable substrate for exploring novel chemical reactions and applications.

Recent studies have highlighted the potential of 1-Fluorocyclopropanecarboxamidine dihydrochloride in drug discovery. Its structure allows for diverse functionalization, enabling researchers to investigate its role in various biological pathways. For instance, the compound has been explored as a potential lead molecule in the development of anti-inflammatory agents and anticancer drugs. The cyclopropane ring is particularly interesting due to its ability to participate in ring-opening reactions, which can be harnessed to design bioactive compounds with tailored properties.

One of the most notable advancements involving this compound is its application in medicinal chemistry. Researchers have utilized 1-Fluorocyclopropanecarboxamidine dihydrochloride as a building block for constructing complex molecular frameworks. Its reactivity under specific reaction conditions has been exploited to synthesize heterocyclic compounds, which are often key components in pharmaceuticals. The integration of fluorine into such structures not only enhances their stability but also improves their bioavailability, making them more promising candidates for therapeutic applications.

In addition to its pharmacological relevance, 1-Fluorocyclopropanecarboxamidine dihydrochloride has also been studied for its role in materials science. The compound's unique electronic properties make it a potential candidate for use in organic electronics. Recent experiments have demonstrated that derivatives of this compound can exhibit semiconducting behavior, opening new avenues for their application in flexible electronics and optoelectronic devices.

The synthesis of 1-Fluorocyclopropanecarboxamidine dihydrochloride involves a series of well-defined chemical transformations. Starting from cyclopropane precursors, researchers employ fluorination techniques to introduce the fluorine atom at the desired position. Subsequent steps involve amide formation and hydrochloride salt preparation, ensuring the final product meets rigorous purity standards. These synthetic methods have been optimized to enhance yield and minimize by-products, making large-scale production feasible.

From an environmental perspective, the handling and disposal of 1-Fluorocyclopropanecarboxamidine dihydrochloride must adhere to established safety protocols. While it is not classified as a hazardous material under current regulations, proper precautions should be taken during its synthesis and use to ensure workplace safety and environmental sustainability.

In conclusion, 1-Fluorocyclopropanecarboxamidine dihydrochloride (CAS No. 2955552-02-8) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, reactivity, and potential for functionalization make it an invaluable tool for researchers in chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.

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